An In-depth Technical Guide to the Solubility Profile of 2,2'-(Butane-1,4-diyldisulfonyl)diethanol
An In-depth Technical Guide to the Solubility Profile of 2,2'-(Butane-1,4-diyldisulfonyl)diethanol
This guide provides a comprehensive technical overview of the solubility profile of 2,2'-(Butane-1,4-diyldisulfonyl)diethanol. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems. This document will delve into the theoretical underpinnings of its solubility, provide detailed experimental protocols for its determination, and offer insights into the interpretation of the resulting data.
Introduction to 2,2'-(Butane-1,4-diyldisulfonyl)diethanol
2,2'-(Butane-1,4-diyldisulfonyl)diethanol, with the chemical formula C8H18O6S2, is a molecule whose solubility characteristics are of significant interest in various scientific and industrial applications.[1] A thorough understanding of its solubility is crucial for its synthesis, purification, formulation, and application.
Chemical Structure and Properties:
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IUPAC Name: 2-[4-(2-hydroxyethylsulfonyl)butylsulfonyl]ethanol[1]
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Molecular Formula: C8H18O6S2[1]
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Molecular Weight: 274.4 g/mol [1]
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Computed XLogP3: -1.7[1]
The molecular structure of 2,2'-(Butane-1,4-diyldisulfonyl)diethanol is characterized by a central butane chain, two sulfonyl groups (SO2), and two terminal hydroxyl groups (-OH). The presence of the highly polar sulfonyl and hydroxyl groups suggests a strong affinity for polar solvents. The computed XLogP3 value of -1.7 further indicates a hydrophilic nature, predicting good solubility in aqueous and other polar environments.[1] Conversely, the molecule is expected to exhibit limited solubility in non-polar solvents.
Theoretical Framework of Solubility
The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in a given solvent.[2] This principle states that substances with similar intermolecular forces are likely to be soluble in one another.
Solvent Polarity:
Solvents can be broadly classified as polar or non-polar based on their dielectric constant and polarity index.[3][4][5] Polar solvents possess large dipole moments and are effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding. Non-polar solvents, on the other hand, primarily interact through weaker van der Waals forces and are better suited for dissolving non-polar solutes.
Table 1: Polarity of Common Laboratory Solvents
| Solvent | Class | Polarity Index (P') | Dielectric Constant (ε) at 20°C |
| n-Hexane | Non-polar | 0.1 | 1.89 |
| Toluene | Non-polar | 2.4 | 2.38 |
| Diethyl Ether | Non-polar | 2.8 | 4.34 |
| Dichloromethane | Polar Aprotic | 3.1 | 9.08 |
| Acetone | Polar Aprotic | 5.1 | 20.7 |
| Ethanol | Polar Protic | 5.2 | 24.55 |
| Methanol | Polar Protic | 5.1 | 32.7 |
| Acetonitrile | Polar Aprotic | 5.8 | 37.5 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.7 |
| Water | Polar Protic | 10.2 | 80.1 |
Data compiled from multiple sources.[4][5][6][7]
Hansen Solubility Parameters (HSP):
For a more quantitative prediction of solubility, Hansen Solubility Parameters (HSP) can be employed.[8][9][10] This model deconstructs the total cohesive energy of a substance into three components:
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δd: Energy from dispersion forces
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δp: Energy from dipolar intermolecular forces
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δh: Energy from hydrogen bonds
The principle behind HSP is that substances with similar HSP values are likely to be miscible.[8][9]
Experimental Determination of the Solubility Profile
The most reliable method for determining the solubility of a compound is through experimental measurement. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[2]
Experimental Protocol: Equilibrium Shake-Flask Method
This protocol provides a step-by-step guide to determining the solubility of 2,2'-(Butane-1,4-diyldisulfonyl)diethanol in a range of solvents.
Materials:
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2,2'-(Butane-1,4-diyldisulfonyl)diethanol (high purity)
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Selected polar and non-polar solvents (analytical grade)
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Glass vials with screw caps
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Temperature-controlled orbital shaker or rotator
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Centrifuge
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Syringe filters (e.g., 0.22 µm PTFE)
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High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI)
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Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 2,2'-(Butane-1,4-diyldisulfonyl)diethanol to a series of glass vials. The excess solid should be clearly visible.
-
Add a known volume of each selected solvent to the respective vials.
-
-
Equilibration:
-
Securely cap the vials and place them in a temperature-controlled shaker.
-
Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[2]
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.[2]
-
Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[2]
-
-
Quantification:
-
Accurately dilute a known volume of the clear filtrate with a suitable solvent.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of 2,2'-(Butane-1,4-diyldisulfonyl)diethanol.
-
A calibration curve prepared from standard solutions of the compound of known concentrations is essential for accurate quantification.[2]
-
-
Data Reporting:
-
Calculate the solubility of 2,2'-(Butane-1,4-diyldisulfonyl)diethanol in each solvent.
-
Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.[2]
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Diagram of the Experimental Workflow:
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise format for easy comparison and interpretation.
Table 2: Solubility of 2,2'-(Butane-1,4-diyldisulfonyl)diethanol in Various Solvents at 25 °C
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |
| e.g., Water | Polar Protic | ||
| e.g., Methanol | Polar Protic | ||
| e.g., Ethanol | Polar Protic | ||
| e.g., Acetone | Polar Aprotic | ||
| e.g., Acetonitrile | Polar Aprotic | ||
| e.g., Dichloromethane | Polar Aprotic | ||
| e.g., Toluene | Non-polar | ||
| e.g., n-Hexane | Non-polar |
Interpretation of Results:
The results from the solubility experiments are expected to align with the theoretical predictions based on the structure of 2,2'-(Butane-1,4-diyldisulfonyl)diethanol. High solubility values are anticipated in polar protic solvents like water, methanol, and ethanol, where the hydroxyl groups of the solute can form strong hydrogen bonds with the solvent molecules. Good solubility is also expected in polar aprotic solvents such as DMSO and acetonitrile, which can engage in dipole-dipole interactions with the sulfonyl groups.
Conversely, low solubility is predicted in non-polar solvents like n-hexane and toluene, as the strong intermolecular forces within the polar solute are not overcome by the weak van der Waals interactions with the non-polar solvent.
Conclusion
This technical guide has outlined the key theoretical and practical considerations for determining the solubility profile of 2,2'-(Butane-1,4-diyldisulfonyl)diethanol. By understanding the molecular properties of the compound and employing robust experimental methodologies such as the shake-flask method, researchers can generate reliable solubility data. This information is fundamental for the successful application of this compound in research and development, enabling informed decisions in areas ranging from reaction chemistry to formulation science.
References
- Benchchem. General Experimental Protocol for Determining Solubility.
- Adscientis. Hansen Solubility Parameters (HSP).
- Unknown.
- Wikipedia. Hansen solubility parameter.
- Hansen Solubility. Hansen Solubility Parameters.
- Unknown. Polarity of Solvents.
- Reichardt, C. Solvents and Polarity. In Solvents and Solvent Effects in Organic Chemistry.
- PubChem. 2,2'-(Butane-1,4-diyldisulfonyl)diethanol.
- Chemistry LibreTexts. Polar Protic and Aprotic Solvents. (2023, January 22).
- ResearchGate. How do you distinguish the polarity of organic solvent? (2014, October 15).
- Burdick & Jackson. Polarity Index.
Sources
- 1. 2,2'-(Butane-1,4-diyldisulfonyl)diethanol | C8H18O6S2 | CID 5004208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Polarity Index [macro.lsu.edu]
- 6. research.cbc.osu.edu [research.cbc.osu.edu]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. Solubility parameters (HSP) [adscientis.com]
- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 10. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
